molecular formula C25H26N4O3S2 B11147901 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11147901
M. Wt: 494.6 g/mol
InChI Key: GIAUKMWEONTFID-JAIQZWGSSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural attributes include:

  • 4-Methoxybenzyl substituent at the N3 position of the thiazolidinone ring, which enhances lipophilicity and may influence receptor binding .
  • 7-Methyl group on the pyridopyrimidinone scaffold, contributing to steric and electronic effects .
  • 2-(2-Methylpropyl)amino group at the C2 position, which modulates solubility and hydrogen-bonding capacity .

The compound’s molecular weight is approximately 494.6 g/mol (exact value depends on isotopic composition), and it exists as a dry powder under standard conditions . Its synthesis likely involves condensation of a pyridopyrimidinone precursor with a thiazolidinone aldehyde derivative, followed by functionalization of the amino group .

Properties

Molecular Formula

C25H26N4O3S2

Molecular Weight

494.6 g/mol

IUPAC Name

(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O3S2/c1-15(2)12-26-22-19(23(30)28-13-16(3)5-10-21(28)27-22)11-20-24(31)29(25(33)34-20)14-17-6-8-18(32-4)9-7-17/h5-11,13,15,26H,12,14H2,1-4H3/b20-11-

InChI Key

GIAUKMWEONTFID-JAIQZWGSSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCC(C)C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCC(C)C)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable aldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable nucleophile, such as the thiazolidinone intermediate.

    Construction of the Pyrido[1,2-a]pyrimidinone Core: The pyrido[1,2-a]pyrimidinone core can be constructed through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, and an appropriate electrophile.

    Final Assembly: The final compound is obtained by coupling the thiazolidinone intermediate with the pyrido[1,2-a]pyrimidinone core under suitable reaction conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like reflux or microwave irradiation.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion (ADME) profile.

    Materials Science: The compound’s unique electronic and optical properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used as a probe to study various biological processes and molecular interactions, particularly those involving its target proteins or enzymes.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a key enzyme involved in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites. The compound’s unique structure allows it to bind selectively to its targets, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazolidinone-fused pyridopyrimidinones, which are studied for antimicrobial, anticancer, and antidiabetic activities. Below is a comparative analysis with key analogues:

Compound Key Substituents Molecular Weight (g/mol) Reported Activity Key Differences
Target Compound 4-Methoxybenzyl, 7-methyl, 2-(2-methylpropyl)amino ~494.6 Not reported (synthesis focus) Baseline for comparison
3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 4-Methylbenzyl, isobutyl 536.67 Structural analogue Replacement of 4-methoxybenzyl with 4-methylbenzyl; increased steric bulk
BH30059 (CAS 500107-11-9) 2,6-Dimethylmorpholino, 7-methyl, 4-methoxybenzyl 536.67 Antimicrobial (inferred from class) Morpholino group enhances polarity; dimethyl substitution alters pharmacokinetics
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 2-Methoxyethyl, phenylethyl 503.6 Not reported Methoxyethyl improves aqueous solubility; phenylethyl adds aromatic interactions
(3Z)-5-Bromo-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one Bromoindole, pentyl 587.9 Anticancer (structural similarity to kinase inhibitors) Indole core replaces pyridopyrimidinone; bromine enhances electrophilic reactivity

Key Observations:

Substituent Impact on Bioactivity: The 4-methoxybenzyl group (present in the target compound and BH30059) is associated with enhanced membrane permeability due to its lipophilic aromatic ring . Amino group variations: The 2-(2-methylpropyl)amino group in the target compound offers moderate polarity compared to morpholino (BH30059) or phenylethyl () substituents, balancing solubility and bioavailability .

Synthetic Methodologies: Microwave-assisted synthesis (e.g., ) is commonly employed for thiazolidinone derivatives, improving reaction efficiency (70–85% yields) compared to conventional heating . The target compound’s synthesis likely parallels methods for BH30059, involving sequential condensation and functionalization steps .

Thiazolidinone derivatives with TZD scaffolds (e.g., ) exhibit antihyperglycemic activity, hinting at possible metabolic applications for the target compound .

Biological Activity

The compound 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications in medicinal chemistry. Its unique structural features suggest various biological activities, including interactions with proteins and nucleic acids, which may influence cellular processes.

Molecular Structure and Properties

The molecular formula of this compound is C24H24N4O4S2C_{24}H_{24}N_{4}O_{4}S_{2}, with a molecular weight of approximately 496.6 g/mol. The structural components include:

  • Pyrido[1,2-a]pyrimidin-4-one core : This bicyclic structure is known for its biological activity.
  • Thiazolidinylidene moiety : This feature is associated with diverse reactivity and potential interactions with biological macromolecules.
  • Morpholinyl substituent : This group enhances solubility and bioavailability.

Antimicrobial Properties

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to thiazolidinones have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study evaluating 2-(arylimino)thiazolidin-4-one compounds, the most active derivative displayed an inhibition percentage of 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli .

Compound NameActivity Against E. coli (%)Activity Against S. aureus (%)
2-(Chlorophenyl-imino)thiazolidin-4-one88.4691.66
2-(Methylphenyl-imino)thiazolidin-4-one53.8468.00

Anticancer Activity

Thiazolidinone derivatives are also being investigated for their anticancer properties. Studies have shown that certain thiazolidine compounds can inhibit the growth of various cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer) cells . The mechanism of action often involves the inhibition of specific kinases or integration into metabolic pathways critical for cancer cell proliferation.

The biological activity of the compound may be attributed to several mechanisms:

  • Protein Interaction : The compound may bind to specific proteins involved in signaling pathways, affecting cellular responses.
  • Nucleic Acid Interaction : Potential interactions with DNA or RNA could lead to altered gene expression and subsequent effects on cell growth and survival.
  • Enzyme Inhibition : The presence of functional groups allows the compound to act as an inhibitor for various enzymes, particularly those involved in metabolic processes.

Case Studies

Several studies have focused on the biological activity of similar compounds:

  • Study on Thiazolidinone Derivatives :
    • Investigated the antibacterial and antioxidant properties of synthesized thiazolidinones.
    • Found that substitutions on the phenyl ring significantly influenced antibacterial activity .
  • Anticancer Studies :
    • Evaluated the growth-inhibitory effects of thiazolidine derivatives on different cancer cell lines.
    • Noted that structural modifications led to enhanced potency against specific cancer types .

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